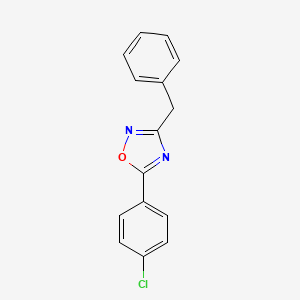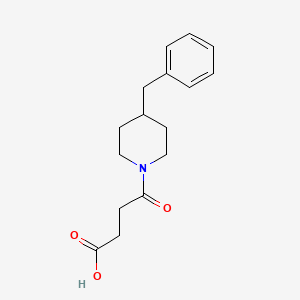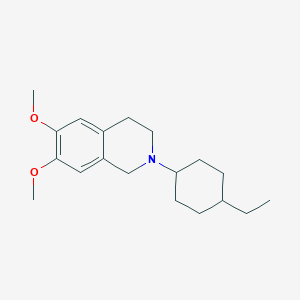![molecular formula C15H22N6O B5627505 2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)
2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves condensation reactions, cyclization, and interactions with various nucleophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been shown to yield high yields of esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids, showcasing the versatility of pyrimidine synthesis pathways (Schenone et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonds that influence the compound's stability and reactivity. For example, certain pyrazole-carboxylate derivatives have been studied for their molecular structures, revealing intramolecular N-H...O hydrogen bonds that contribute to the molecule's overall geometry and stability (Chao Wu et al., 2005).
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations influenced by their electronic and structural configuration. For instance, the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines towards different nucleophiles has been explored, leading to the synthesis of novel tricyclic derivatives with potential biological activities (Bruni et al., 1994).
properties
IUPAC Name |
2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-13(9-16-15(18-11)19(2)3)14(22)20(4)7-6-12-8-17-21(5)10-12/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCFCFBQFAQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CCC2=CN(N=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5627423.png)
![1-{[(2-chlorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5627430.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5627453.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5627458.png)
![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)








amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)